molecular formula C8H9ClN2O B14850612 3-(6-Chloropyridin-2-YL)oxetan-3-amine

3-(6-Chloropyridin-2-YL)oxetan-3-amine

Cat. No.: B14850612
M. Wt: 184.62 g/mol
InChI Key: SQBVMCKDMFKTHY-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-YL)oxetan-3-amine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is characterized by the presence of a chloropyridine ring attached to an oxetane ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-2-YL)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(6-Chloropyridin-2-YL)oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The oxetane ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-YL)oxetan-3-amine: Similar structure but lacks the chlorine atom.

    3-(6-Chloropyridin-3-YL)oxetan-3-amine: Similar structure with the chlorine atom at a different position.

Uniqueness

3-(6-Chloropyridin-2-YL)oxetan-3-amine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2

InChI Key

SQBVMCKDMFKTHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC(=CC=C2)Cl)N

Origin of Product

United States

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